molecular formula C6H7ClN2 B2653903 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 91417-91-3

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No. B2653903
CAS RN: 91417-91-3
M. Wt: 142.59
InChI Key: DIEMOTDSVHBHCR-UHFFFAOYSA-N
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Description

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a chemical compound with the linear formula C6H7CLN2 . It has a molecular weight of 142.59 .


Synthesis Analysis

The synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be achieved through the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This compound can be readily converted to various derivatives via introduction and modification of a substituent in the 3-position .


Molecular Structure Analysis

The molecular structure of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H⋯N hydrogen bonds .


Chemical Reactions Analysis

Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position . 6-Substituted 2-amino-3-nitro-, 3-amino-2-nitro-, and 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles were synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole include a molecular weight of 142.59 .

Scientific Research Applications

properties

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-4-9-3-1-2-6(9)8-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEMOTDSVHBHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

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